molecular formula C21H25ClN2O4 B600800 Cetirizine N-oxide CAS No. 1076199-80-8

Cetirizine N-oxide

Cat. No. B600800
M. Wt: 404.9
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Cetirizine N-oxide is an oxidative degradation product of the histamine H1 receptor antagonist cetirizine . It is not intended for medicinal, household, or other uses .


Synthesis Analysis

Cetirizine N-oxide is formed when cetirizine, formulated in a polyethylene glycol (PEG)-containing matrix, is subjected to forced degradation conditions in the pH range from 3 to 10 . The degradation of cetirizine in PEG arises from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG .


Molecular Structure Analysis

The molecular formula of Cetirizine N-oxide is C21H25ClN2O4 . Its average mass is 404.887 Da and its monoisotopic mass is 404.150299 Da .


Chemical Reactions Analysis

The stoichiometry of the reaction was found that one mole of oxidant is consumed for oxidation of three moles of cetirizine hydrochloride and the product found is cetirizine N-oxide .


Physical And Chemical Properties Analysis

The molecular formula of Cetirizine N-oxide is C21H25ClN2O4 . Its average mass is 404.887 Da and its monoisotopic mass is 404.150299 Da .

Scientific Research Applications

  • Summary of the Application : Cetirizine N-oxide is a degradation product of cetirizine, an active component of ZYRTEC® tablets and syrup, used for the treatment of allergy symptoms . The study aimed to isolate and analyze this degradation product formed within a PEG-containing formulation and to elucidate the mechanism of oxidation of cetirizine .
  • Methods of Application or Experimental Procedures : Cetirizine, formulated in a PEG-containing matrix, was subjected to forced degradation conditions in the pH range from 3 to 10, and the product was analyzed by HPLC and LC-MS/MS . Additionally, pure cetirizine was subjected to selective oxidization by hydrogen peroxide and sodium percarbonate .
  • Results or Outcomes : The oxidation process was investigated to model the degradation of cetirizine in a PEG-containing formulation . The site of oxidation was proposed based on the correlation of the results of forced degradation with the ionization scheme of cetirizine . The finding was verified by spiking the cetirizine degradation sample with a cetirizine N-oxide reference standard . The degradation of cetirizine in polyethylene glycol arose from the reaction between the drug and the reactive peroxide intermediates such as peroxyl radicals formed through oxidation of PEG . The oxidation product was identified as cetirizine N-oxide .

Safety And Hazards

Cetirizine N-oxide is not intended for medicinal, household, or other uses . It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Cetirizine N-oxide is available for purchase for pharmaceutical analytical testing . It is also the subject of ongoing research, such as studies investigating the degradation of cetirizine in PEG-containing formulations .

properties

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-1-oxidopiperazin-1-ium-1-yl]ethoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O4/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)23-10-12-24(27,13-11-23)14-15-28-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVDOUUOLLFEMJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+](CCN1C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)(CCOCC(=O)O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90891484
Record name Cetirizine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cetirizine N-oxide

CAS RN

1076199-80-8
Record name 2-[2-[4-[(4-Chlorophenyl)phenylmethyl]-1-oxido-1-piperazinyl]ethoxy]acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1076199-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cetirizine N-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1076199808
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cetirizine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90891484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CETIRIZINE N-OXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GU9Z3NRN9V
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
25
Citations
T Dyakonov, A Muir, H Nasri, D Toops, A Fatmi - Pharmaceutical research, 2010 - Springer
… The finding was verified by spiking of cetirizine degradation sample with cetirizine N-oxide … of the oxidation product as cetirizine N-oxide. The mechanism of oxidation is proposed. …
Number of citations: 34 link.springer.com
A Leistner, S Haerling, JD Kreher, I Becker… - … of Pharmaceutical and …, 2020 - Elsevier
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 14 www.sciencedirect.com
E Borowska, M Bourgin, J Hollender, C Kienle… - Water research, 2016 - Elsevier
… Similarly, k O3 values for highly reactive TPs (cetirizine N-oxide, norchlorcyclizine and azacyclonol) were determined at pH 7, using competition kinetics as described above. Second-…
Number of citations: 93 www.sciencedirect.com
H Sheng, W Tang, R Yerabolu, J Max… - The Journal of …, 2016 - ACS Publications
… or N-oxide functionality, ie., cetirizine N-oxide, quetiapine N-oxide, and quetiapine sulfoxide… Formation of analogous product ions by protonated cetirizine N-oxide and zileuton sulfoxide …
Number of citations: 24 pubs.acs.org
M Strolin Benedetti, M Plisnier, J Kaise, L Maier… - European journal of …, 2001 - Springer
… M3 was found to be identical by μLC-MS /MS) to the cetirizine N-oxide reference standard with the oxygen located on the nitrogen bearing the ethoxyacetic acid chain R9). Metabolite …
Number of citations: 149 link.springer.com
M Bourgin, B Beck, M Boehler, E Borowska, J Fleiner… - Water research, 2018 - Elsevier
… Tramadol N-oxide (n = 5), clarithromycin N-oxide (n = 3) and cetirizine N-oxide (n = 1) were … Amisulpride N-oxide and cetirizine N-oxide were detected only at 0.35 g O 3 /g DOC (n = 3), …
Number of citations: 433 www.sciencedirect.com
MS Afanamol, AD Dinesh, KS Ali, A Vengamthodi… - In Silico …, 2023 - Springer
… Four hydrogen bond interactions are present in cetirizine-N-oxide. Each of the three cetirizine compounds levocetirizine, cetirizine amide, and cetirizine methyl ester exhibited three …
Number of citations: 0 link.springer.com
MAH Edan - 2017 - 103.133.167.5
… The findings were verified by spiking of cetirizine degradation sample with cetirizine N-oxide reference standard.Degradation of cetirizine was inferred due to reaction between drug and …
Number of citations: 2 103.133.167.5
A Leistner, S Haerling… - Improving the …, 2020 - opus.bibliothek.uni-wuerzburg.de
Recently, the European Medicines Agency (EMA) and the US Food and Drug Administration (FDA) had reported on “unexpected” impurities in a couple of sartans, ranitidine, and …
Number of citations: 0 opus.bibliothek.uni-wuerzburg.de
M Bourgina, B Becka, M Boehlera, E Borowskaa… - opendata.eawag.ch
Table S1. List of the 12 indicator substances (Groups I and II) established by the Swiss Federal Office for the Environment (FOEN) for the evaluation of upgraded WWTP and their …
Number of citations: 0 opendata.eawag.ch

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